molecular formula C19H19BrN2OS B2760603 N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide CAS No. 687574-63-6

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide

Cat. No.: B2760603
CAS No.: 687574-63-6
M. Wt: 403.34
InChI Key: ZODBLEZKLCEJTR-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps One common method starts with the preparation of the indole derivative, which is then functionalized with a bromophenyl group

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery.

    Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is not well-understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)propionamide: This compound shares the bromophenyl and propionamide groups but lacks the indole moiety.

    N-(2-bromophenyl)propanamide: Similar to the above compound but with the bromine atom in a different position.

    N-(4-fluorophenyl)propionamide: This compound has a fluorine atom instead of bromine.

Uniqueness

N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is unique due to the presence of the indole moiety, which can confer additional biological activity and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2OS/c1-2-17(23)21-11-12-24-19-15-5-3-4-6-16(15)22-18(19)13-7-9-14(20)10-8-13/h3-10,22H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODBLEZKLCEJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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